molecular formula C13H17IN2O2 B7869039 2-(2-Iodophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

2-(2-Iodophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B7869039
M. Wt: 360.19 g/mol
InChI Key: GMWOBJFXBRPKQO-UHFFFAOYSA-N
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Description

2-(2-Iodophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is an organic compound that features an iodophenoxy group and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodophenoxy)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the iodophenoxy group: This can be achieved by reacting phenol with iodine in the presence of an oxidizing agent.

    Attachment of the ethanone group: This step involves the reaction of the iodophenoxy compound with an appropriate ethanone derivative.

    Introduction of the piperazine ring: The final step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the ethanone moiety.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the ethanone group.

    Substitution: Substituted derivatives of the iodophenoxy group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Iodophenoxy)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The iodophenoxy group may interact with enzymes or receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(2-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Uniqueness

2-(2-Iodophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs.

Properties

IUPAC Name

2-(2-iodophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O2/c1-15-6-8-16(9-7-15)13(17)10-18-12-5-3-2-4-11(12)14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWOBJFXBRPKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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